molecular formula C6H11N3 B1215226 3-Methylhistamine CAS No. 644-42-8

3-Methylhistamine

Cat. No.: B1215226
CAS No.: 644-42-8
M. Wt: 125.17 g/mol
InChI Key: CPAGZVLINCPJEH-UHFFFAOYSA-N
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Description

3-Methylhistamine is a biogenic amine and a derivative of histamine. It is characterized by the presence of a methyl group attached to the imidazole ring of histamine. This compound is naturally occurring and can be found in various biological systems, including certain foods and animal tissues . It plays a significant role in various physiological and pathophysiological processes.

Scientific Research Applications

3-Methylhistamine has several scientific research applications:

Mechanism of Action

Target of Action

3-Methylhistamine primarily targets the histamine H3 receptor . Histamine H3 receptors are primarily found in the brain and are inhibitory autoreceptors located on histaminergic nerve terminals, which modulate the release of histamine . They also function as heteroreceptors, regulating neurotransmitters such as acetylcholine, dopamine, serotonin, norepinephrine, and GABA .

Mode of Action

This compound, as an agonist of the H3 receptor, interacts with its targets by binding to these receptors and modulating the release of histamine and other neurotransmitters . This interaction results in changes in the levels of these neurotransmitters, influencing various physiological processes.

Biochemical Pathways

The action of this compound affects the histaminergic system, which is involved in various physiological functions such as immune response, gastric acid secretion, neurotransmission, and potentially cognitive, neurodegenerative and sleep disorders . By modulating the release of histamine and other neurotransmitters, this compound can influence these biochemical pathways and their downstream effects.

Pharmacokinetics

Histamine is rapidly absorbed and metabolized, with its effects being short-lived . The impact of these properties on the bioavailability of this compound would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its modulation of histamine and neurotransmitter release. For instance, it has been suggested that this compound may have potential as a preventative treatment for migraines . This is likely due to its ability to modulate neurotransmitter levels and influence pain perception and inflammation.

Safety and Hazards

When handling 3-Methylhistamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

Future Directions

There are positive reports about the H3 receptor agonist Nα-methylhistamine as a migraine treatment, but the use of almost homeopathic doses makes the results less credible. Additional exploration of the histaminergic system, peripheral and central, could reveal further goals for migraine therapy .

Biochemical Analysis

Biochemical Properties

3-Methylhistamine is involved in several biochemical reactions, primarily as a metabolite of histamine. It interacts with enzymes such as histamine N-methyltransferase, which catalyzes the methylation of histamine to form this compound . This interaction is crucial for the regulation of histamine levels in the body. Additionally, this compound can be further metabolized by monoamine oxidase B, which is localized to the mitochondrial outer membranes in various cell types .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to interact with histamine receptors, particularly H3 and H4 receptors, which play roles in modulating immune responses and neurotransmission . The activation of these receptors by this compound can lead to changes in cell function, such as increased migration of eosinophils and modulation of cytokine production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with histamine receptors. The binding of this compound to H3 receptors in the brain can modulate the release of neurotransmitters such as dopamine and acetylcholine . Additionally, the interaction with H4 receptors on immune cells can influence the production of cytokines and other inflammatory mediators . These interactions are crucial for the regulation of various physiological processes, including immune responses and neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that histamine and its metabolites, including this compound, can be detected in various organs with quantitative differences . The stability of this compound in different tissues can influence its long-term effects on cellular function. For example, substantial concentrations of this compound have been detected in the lung, intestine, and kidney, while lower concentrations are found in other organs .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that histamine receptor antagonists, such as enerisant, can occupy histamine receptors in a dose-dependent manner . At lower doses, this compound can enhance neurotransmitter release and cognitive function, while higher doses may be required to exert wake-promoting effects . Additionally, high doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to histamine metabolism. It is formed by the methylation of histamine, catalyzed by histamine N-methyltransferase . This reaction is crucial for the regulation of histamine levels in the body. Additionally, this compound can be further metabolized by monoamine oxidase B, leading to the formation of other metabolites . These metabolic pathways are essential for maintaining histamine homeostasis and preventing excessive histaminergic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In the brain, histamine clearance is facilitated by polyspecific transporters such as organic cation transporter 2, organic cation transporter 3, and plasma membrane monoamine transporter . These transporters play a crucial role in regulating histamine levels and preventing excessive histaminergic activity. The distribution of this compound in different tissues can influence its physiological effects and localization.

Subcellular Localization

This compound is localized to specific subcellular compartments, which can influence its activity and function. For example, monoamine oxidase B, which metabolizes this compound, is localized to the mitochondrial outer membranes in various cell types . This subcellular localization is crucial for the regulation of histamine metabolism and the prevention of excessive histaminergic activity. Additionally, the targeting of this compound to specific compartments or organelles can be influenced by post-translational modifications and targeting signals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhistamine can be synthesized through the decarboxylation of L-3-methylhistidine. This process involves the use of specific enzymes such as histidine decarboxylase. The reaction conditions typically require a controlled environment to ensure the proper decarboxylation of the precursor.

Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of bioreactors and controlled fermentation processes can enhance the yield and purity of the compound. Additionally, chemical synthesis methods involving the methylation of histamine can also be employed.

Chemical Reactions Analysis

Types of Reactions: 3-Methylhistamine undergoes various chemical reactions, including methylation and deamination. These reactions are crucial for its metabolism and biological activity.

Common Reagents and Conditions:

    Methylation: This reaction involves the addition of a methyl group to the imidazole ring. Common reagents include methyl iodide and dimethyl sulfate.

    Deamination: This reaction involves the removal of an amino group, often facilitated by enzymes such as monoamine oxidase.

Major Products: The primary catabolite of this compound is methylimidazole acetic acid, formed through ring-methylation followed by deamination.

Comparison with Similar Compounds

Uniqueness: 3-Methylhistamine is unique due to its specific methylation pattern, which significantly influences its receptor binding and biological activity. This structural modification alters its affinity and selectivity for histamine receptors, making it a valuable compound for studying histamine-related pathways and developing therapeutic agents.

Properties

IUPAC Name

2-(3-methylimidazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-5-8-4-6(9)2-3-7/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAGZVLINCPJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214651
Record name 3-Methylhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylhistamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

644-42-8
Record name 3-Methylhistamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylhistamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylhistamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAF2U6Z4G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylhistamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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